2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

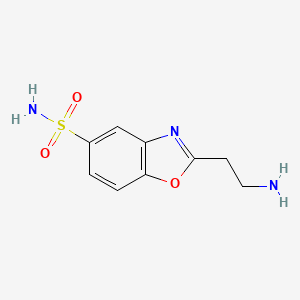

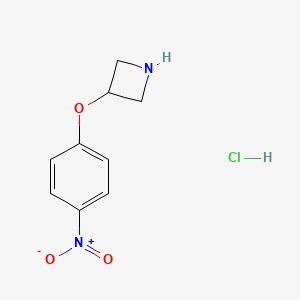

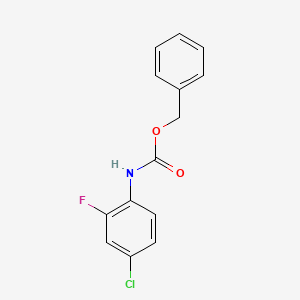

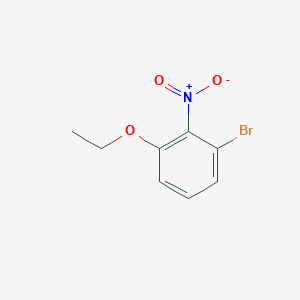

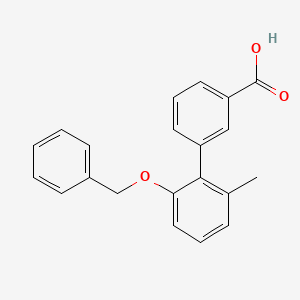

2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a biphenyl derivative. It has a molecular weight of 318.37 . The IUPAC name for this compound is 2’- (benzyloxy)-6’-methyl- [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18O3/c1-15-7-5-12-19 (24-14-16-8-3-2-4-9-16)20 (15)17-10-6-11-18 (13-17)21 (22)23/h2-13H,14H2,1H3, (H,22,23) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.37 . It is a biphenyl derivative that has attracted significant attention in the field of research due to its promising physical and chemical properties.Aplicaciones Científicas De Investigación

Synthesis of Carboxylic Acid Esters

Carboxylic acid esters are pivotal in organic chemistry, often found in organic material compounds, drug molecules, and natural products. The synthesis of esters from carboxylic acids like 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a key area of research due to its relevance in green chemistry and industry .

Electrophilic Reactions

In electrophilic reactions, carboxylic acids can act as electrophiles. For instance, the reaction of carboxylic acid with symmetrical internal alkynes in the presence of certain catalysts can yield E-enol esters with high selectivity . This process is significant for creating compounds with specific configurations, which is crucial in drug design and synthesis.

Nucleophilic Reactions

As nucleophiles, carboxylate ion intermediates derived from carboxylic acids can react with alkyl halides or carbocations to produce esters. This reaction type is essential for forming ester bonds in various organic synthesis applications .

Nanotechnology

Organic carboxylic acids assist in the surface modification of multi-wall carbon nanotubes (MWCNTs) by ultrasonic radiation. This application is particularly important in the production of polymer nanomaterials, where 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid could potentially play a role in enhancing the properties of nanocomposites .

Detection in Various Industries

Carboxylic acids are detected in medicines, cosmetics, and food additives. The development of sensitive and selective methods for detecting compounds like 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid in these products is crucial for quality control and safety .

Propiedades

IUPAC Name |

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKSKKDYFQVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.